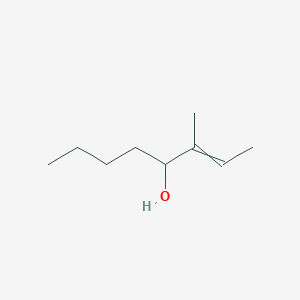
3-Methyloct-2-en-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyloct-2-en-4-ol is an organic compound characterized by the presence of a double bond and a hydroxyl group It is a member of the enol family, which are compounds containing a hydroxyl group attached to a carbon atom that is part of a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyloct-2-en-4-ol can be synthesized through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetaldehyde, followed by dehydration to form the enone, and subsequent reduction to yield the desired enol. The reaction conditions typically involve the use of a base such as sodium hydroxide for the aldol condensation and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-methyloct-2-en-4-one. This process requires a catalyst such as palladium on carbon and is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Methyloct-2-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 3-Methyloct-2-en-4-one or 3-methyloct-2-en-4-al.
Reduction: 3-Methyloctan-4-ol.
Substitution: 3-Methyloct-2-en-4-chloride or 3-methyloct-2-en-4-bromide.
Scientific Research Applications
3-Methyloct-2-en-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-Methyloct-2-en-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond may also participate in conjugation with other functional groups, affecting the compound’s reactivity and interactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Methyloct-2-en-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-Methyloct-2-en-4-al: Similar structure but with an aldehyde group instead of a hydroxyl group.
3-Methyloctan-4-ol: Similar structure but with a saturated carbon chain.
Uniqueness
3-Methyloct-2-en-4-ol is unique due to the presence of both a double bond and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with its similar compounds.
Properties
CAS No. |
136707-95-4 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3-methyloct-2-en-4-ol |
InChI |
InChI=1S/C9H18O/c1-4-6-7-9(10)8(3)5-2/h5,9-10H,4,6-7H2,1-3H3 |
InChI Key |
XRVYDGOUESSMCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=CC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















